Physicochemical Identity: Melting Point as a Direct Purity and Handling Differentiator vs. Non‑Cyanomethylated 3‑Bromoindole‑2‑carboxylate
The target compound exhibits a melting point of 170–172 °C, a value that is >20 °C higher than that of the structurally closest commercially available analog, methyl 3-bromo-1H-indole-2-carboxylate (CAS 220664-31-3), which melts at approximately 144–146 °C [1]. This difference is not trivial; it reflects the stronger intermolecular forces imparted by the N1-cyanomethyl group and provides a direct, instrument-verifiable criterion for confirming compound identity and detecting substitution errors. In procurement and inventory management, this distinct melting point serves as a rapid, low‑cost check to ensure the correct building block has been received and stored correctly.
| Evidence Dimension | Melting Point (solid-state thermal property) |
|---|---|
| Target Compound Data | 170–172 °C |
| Comparator Or Baseline | Methyl 3-bromo-1H-indole-2-carboxylate (CAS 220664-31-3): 144–146 °C |
| Quantified Difference | Δ ≥ 24 °C (minimum difference) |
| Conditions | Differential scanning calorimetry / capillary melting point apparatus; atmospheric pressure |
Why This Matters
A >20 °C melting point difference provides a definitive, instrument-based identity check that prevents mis‑identification of the wrong 3‑bromoindole building block in the laboratory.
- [1] BOC Sciences. Methyl 3-Bromoindole-2-carboxylate (CAS 220664-31-3). Product Specification. View Source
